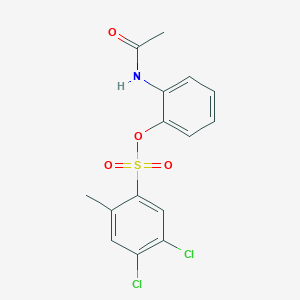![molecular formula C19H23N3O5S2 B2857445 Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 946238-57-9](/img/structure/B2857445.png)
Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves microwave irradiation of halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This method provides rapid access to 3-aminobenzo[b]thiophenes . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiophene ring, a thiadiazinan ring, and an acetyl amino group. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The thiadiazinan ring in the compound contains two nitrogen atoms and one sulfur atom, and it is dioxido-substituted, meaning it has two oxygen atoms attached.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of products. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate can yield 3-aminobenzo[b]thiophenes . The nature of the sulfur reagent can significantly impact reaction selectivity .科学的研究の応用
Synthesis and Characterization
A study by Spoorthy et al. (2021) involves the synthesis of various ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, including compounds structurally related to the chemical . These compounds were characterized using 1H NMR, IR, Mass spectral data, and elemental analysis, demonstrating the detailed chemical analysis process for similar compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Genotoxic and Carcinogenic Potentials
Research by Lepailleur et al. (2014) evaluated the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, which include structures similar to the compound . This study used methodologies like the Ames test and the Comet assay to assess mutagenic and DNA-damaging effects, providing insights into the toxicological profiles of such compounds (Lepailleur et al., 2014).
Cyclization Reactions and Derivative Formation
Stephens and Sowell (1998) researched the synthesis of various ester-substituted thiazine- and thiadiazine-based bicyclic derivatives, starting from compounds similar to the one . This study highlights the potential chemical reactions and pathways that such compounds can undergo (Stephens & Sowell, 1998).
Functionalization in Metal-Organic Frameworks
Wang et al. (2016) explored the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thiophene groups. This research indicates the potential application of similar compounds in creating frameworks with unique properties like gas adsorption and sensing activities (Wang et al., 2016).
Recovery in Pharmaceutical and Herbicide Production
A study by Wang Tian-gui (2006) discusses the recovery of acetic acid in the production process of similar compounds, which are intermediates in pharmaceuticals and herbicides. This research highlights the industrial application and recovery processes associated with these compounds (Wang Tian-gui, 2006).
特性
IUPAC Name |
methyl 3-[[2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-5-3-6-15(11-14)12-21-8-4-9-22(29(21,25)26)13-17(23)20-16-7-10-28-18(16)19(24)27-2/h3,5-7,10-11H,4,8-9,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJYISSHKXHNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-6-methyl-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)
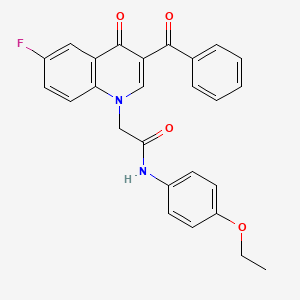

![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylleucine](/img/no-structure.png)
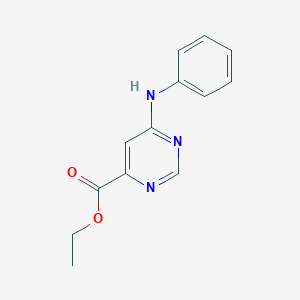
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide](/img/structure/B2857371.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2857372.png)
![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)

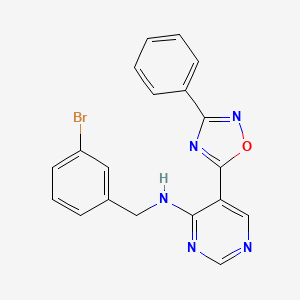
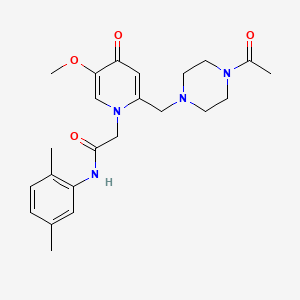
![N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2857381.png)
![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2857382.png)
